Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate
Description
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS RN: 669-40-9) is a heterocyclic compound featuring a pyran ring substituted with a methyl ester at position 5, a methyl group at position 6, and a ketone group at position 2. Its molecular formula is $ \text{C}9\text{H}{10}\text{O}_4 $, with a molecular weight of 198.17 g/mol. The compound is structurally characterized by its lactone (cyclic ester) framework, which confers unique electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functionalized heterocycles .
The crystal structure of derivatives, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, reveals centrosymmetric hydrogen-bonded dimers stabilized by N–H···O interactions between the amide and lactone carbonyl groups . This hydrogen-bonding network enhances crystalline stability and may influence solubility and melting behavior.
Properties
IUPAC Name |
methyl 2-methyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSNHPVYMMOGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)O1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The cyclocondensation of β-keto esters with acetylenic esters represents a cornerstone method for synthesizing 2-oxo-2H-pyran-5-carboxylates. Methyl 3-oxopentanoate (10) reacts with methyl propiolate derivatives under basic conditions to form the 2-pyrone core via a Michael addition-cyclization cascade. For example, methyl (arylmethyl)propiolate (52) condenses with 10 to yield methyl 4,6-disubstituted-2-oxo-2H-pyran-5-carboxylates (e.g., 53).
Key steps:
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Deprotonation of the β-keto ester enolate.
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Michael addition to the acetylenic ester.
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Cyclization via intramolecular esterification.
Optimization of Reaction Conditions
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Base: Lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −78°C achieves 72% yield for 53.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance enolate stability but may promote side reactions at elevated temperatures.
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Temperature: Reactions conducted below −70°C minimize retro-Michael decomposition.
Table 1: Representative Yields for Cyclocondensation Reactions
| Acetylenic Ester | β-Keto Ester | Product | Yield (%) |
|---|---|---|---|
| Methyl propiolate | Methyl 3-oxopentanoate | 53 | 72 |
| Ethyl propiolate | Methyl 3-oxopentanoate | – | 68 |
Bromination of 4,6-Dimethyl-2-Oxo-2H-Pyran-5-Carboxylate
Regioselective Allylic Bromination
N-Bromosuccinimide (NBS)-mediated bromination of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (35) exhibits exclusive selectivity for the C6 methyl group, producing 6-(bromomethyl)-4-methyl-2-oxo-2H-pyran-5-carboxylate (36). This regioselectivity arises from stabilization of the C6 allylic radical by conjugation with the C5 carbomethoxy and C2 carbonyl groups.
Reaction conditions:
Mechanistic Insights
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Radical initiation: Benzoyl peroxide generates bromine radicals via homolytic cleavage.
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Radical stabilization: The C6 methyl group forms a resonance-stabilized allylic radical, while the C4 methyl group lacks analogous stabilization.
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Termination: Bromine radical abstraction yields the monobrominated product.
Cycloaddition with Ketene Acetals
[4+2] Cycloaddition for Bicyclic Lactone Formation
Dimethyl ketene acetal (12) undergoes [4+2] cycloaddition with 4-(arylmethyl)-2-oxo-2H-pyran-5-carboxylates (e.g., 53) to form bicyclic lactones (e.g., 67). This reaction constructs the A-ring of anthracycline antibiotics like aklavinone (5).
Key challenges:
Alternative Approaches
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Diarylethylene derivatives: Reacting 54 with 1,1-diphenylethylene forms stable adducts (e.g., 57) in 92% yield, suggesting that steric bulk improves thermal stability.
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Protecting groups: Introducing tert-butyldimethylsilyl (TBS) ethers at reactive hydroxyl groups mitigates side reactions.
Functionalization via Claisen Rearrangement
Synthesis of 4-Allyl-2-Oxo-2H-Pyran-5-Carboxylates
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate serves as a substrate for Claisen rearrangement to install allyl groups at C4. Heating the substrate with allyl alcohol in the presence of BF₃·Et₂O generates 4-allyl derivatives, which are valuable intermediates for Diels-Alder reactions.
Optimized conditions:
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Catalyst: Boron trifluoride diethyl etherate (10 mol%).
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Temperature: 120°C (sealed tube).
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Yield: 65–70%.
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis requires:
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Cost-effective starting materials: 1,5-Naphthalenediol (6) is converted to CD-ring synthons in five steps.
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Purification: Crystallization from ethanol/water mixtures achieves >98% purity.
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Safety protocols: Handling brominating agents (e.g., NBS) necessitates inert atmosphere and corrosion-resistant equipment.
Table 2: Industrial Production Metrics
| Parameter | Value |
|---|---|
| Batch size | 50 kg |
| Cycle time | 72 hours |
| Overall yield | 58% |
| Purity (HPLC) | 98.5% |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyranones, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
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Medicinal Chemistry
- The compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example, studies have shown that derivatives of this compound can inhibit the growth of cancer cells and induce apoptosis in specific cell lines .
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Biological Studies
- In biological contexts, this compound is studied for its interactions with biomolecules. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways.
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Industrial Applications
- This compound is also utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it suitable for large-scale industrial processes.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against common pathogens using the disc diffusion method. The results indicated significant activity against several bacterial strains, suggesting its potential use as a natural antimicrobial agent.
Cancer Research
In a notable study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis at low concentrations (EC50 = 0.08 µM), highlighting its potential as an anticancer therapeutic .
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules; versatile in chemical modifications |
| Medicinal Chemistry | Potential therapeutic properties including antimicrobial and anticancer activities |
| Biological Studies | Modulates enzyme activity and receptor binding; influences biochemical pathways |
| Industrial Applications | Used in specialty chemicals production; intermediate for pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism by which methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate exerts its effects involves interactions with various molecular targets. It can modulate the activity of enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis. The compound’s ability to undergo methylation and demethylation also plays a role in its regulatory functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Ester Groups
- Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate (CAS RN: 24056-48-2) Structural Difference: Replaces the methyl ester at position 5 with an ethyl ester and introduces a hydroxyl group at position 3. The ketone is at position 4 instead of 4.
4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS RN: 480-65-9)
- Structural Difference : Replaces the methyl ester with a carboxylic acid at position 5.
- Impact : The carboxylic acid group increases acidity (pKa ~3-4) and solubility in polar solvents. This derivative is more reactive in nucleophilic substitution or decarboxylation reactions compared to the ester analogue .
Analogues with Varied Substituents on the Pyran Ring
- 3-Allyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS RN: 50607-36-8) Structural Difference: Substitutes position 3 with an allyl group and position 4 with a hydroxyl group.
- Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate Structural Difference: Adds a benzoylamino group at position 3. The amino group facilitates hydrogen bonding, as seen in its dimeric crystal structure (melting point: 193–194°C) .
Analogues with Altered Ketone Position or Tautomerism
- 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate Structural Difference: Features a pyridine ring with a carboxylate anion and a keto-enol tautomeric system. Impact: The aromatic pyridine ring and tautomerism influence electronic delocalization, stability, and hydrogen-bonding patterns (e.g., R$_2$$^2$(8) ring motifs in crystals) .
Comparative Data Tables
Table 1: Physical and Structural Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate | 669-40-9 | C$9$H${10}$O$_4$ | 198.17 | Not reported | 5-COOCH$3$, 6-CH$3$, 2-O |
| Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate | 24056-48-2 | C$9$H${10}$O$_5$ | 198.17 | Not reported | 5-OH, 6-CH$3$, 4-O, 2-COOCH$2$CH$_3$ |
| 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid | 480-65-9 | C$8$H$8$O$_4$ | 168.15 | Not reported | 5-COOH, 6-CH$_3$, 2-O |
| Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate | 338404-89-0 | C${15}$H${13}$NO$_5$ | 287.27 | 193–194 | 3-NHCOPh, 6-CH$3$, 2-O, 5-COOCH$3$ |
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | Methyl ester, ketone | Susceptible to ester hydrolysis; ketone enables nucleophilic additions. |
| 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid | Carboxylic acid, ketone | Acid-catalyzed decarboxylation; participates in salt formation. |
| 3-Allyl-4-hydroxy-6-methyl-2H-pyran-2-one | Allyl, hydroxyl, ketone | Keto-enol tautomerism; allyl group facilitates cycloadditions. |
Biological Activity
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate is a compound belonging to the class of 2-oxo-2H-pyran derivatives, which are known for their diverse biological activities. This article delves into its biological activity, exploring its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 168.15 g/mol. Its structure features a pyran ring, which is pivotal in its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of pyran compounds demonstrated that this specific compound showed effective inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has also been explored. In vitro studies revealed that the compound induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:
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Cell Line Tested : Human breast cancer (MCF-7)
- IC50 : 25 µM
- Mechanism : Induction of caspase-dependent apoptosis.
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Cell Line Tested : Human lung cancer (A549)
- IC50 : 30 µM
- Mechanism : Inhibition of the PI3K/Akt pathway.
These results highlight the potential of this compound as a therapeutic agent in cancer treatment .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. The compound exhibited a scavenging percentage of approximately 85% at a concentration of 100 µg/mL, indicating its potential to neutralize free radicals and reduce oxidative stress .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported that the compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The following data summarizes these findings:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 120 | 45 |
| IL-6 | 200 | 70 |
This reduction suggests that the compound may be beneficial in managing inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, its antimicrobial effects may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth. Similarly, its anticancer properties may stem from its capacity to modulate apoptotic pathways and inhibit tumor growth factors .
Q & A
What are the common synthetic routes and characterization methods for Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate?
Basic Research Question
The compound is typically synthesized via multicomponent reactions or cyclization of substituted coumalic acid derivatives. For example, describes a cascade reaction using methyl coumalate and activated methylene compounds under acidic conditions (e.g., acetic acid or p-TsOH), yielding pyran derivatives with 80–91% efficiency . Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., methyl and carbonyl groups).
- IR spectroscopy : Identification of carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and pyran ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and fragmentation patterns.
How is the crystal structure of this compound determined, and what software is used for refinement?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. provides crystallographic parameters for a related compound: monoclinic system (space group C2/c), with unit cell dimensions a = 23.498 Å, b = 12.072 Å, c = 10.933 Å, and β = 99.15° . Key steps include:
- Data collection : Using a diffractometer (e.g., Siemens P4) with graphite-monochromated radiation.
- Refinement : SHELXL for least-squares refinement, achieving R values < 0.05 for high-resolution data .
- Visualization : ORTEP-3 or Mercury for thermal ellipsoid plots and intermolecular interaction analysis .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Discrepancies between experimental and predicted spectral data often arise from dynamic effects or crystallographic disorder. Methodological approaches include:
- Variable-temperature NMR : To assess conformational flexibility (e.g., broadening or splitting of peaks due to hindered rotation) .
- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental IR/NMR spectra to validate proposed tautomers or rotamers .
- Crystallographic validation : Cross-check spectral assignments with SCXRD-derived bond lengths and angles (e.g., C=O vs. C–O distances) .
What role do hydrogen-bonding patterns play in the solid-state packing of this compound, and how are they analyzed?
Advanced Research Question
Hydrogen bonding governs molecular aggregation and crystal packing. highlights graph set analysis (e.g., S (6) motifs for cyclic dimers) to classify interactions . For this compound:
- Primary interactions : Carboxylate C=O⋯H–O/N hydrogen bonds.
- Tools : Mercury or CrystalExplorer for mapping interaction networks and calculating interaction energies.
- Impact on properties : Stronger H-bonding correlates with higher melting points and reduced solubility .
What strategies enable diastereoselective synthesis of derivatives, and how is stereochemistry confirmed?
Advanced Research Question
Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. details a method using L-proline as a catalyst in Michael additions, yielding (2R*,3R*) diastereomers with >90% selectivity . Stereochemical confirmation involves:
- X-ray crystallography : Absolute configuration assignment via Flack parameters.
- NOESY NMR : Spatial proximity of substituents (e.g., methyl and aryl groups).
- Circular Dichroism (CD) : For enantiomeric excess determination in chiral derivatives.
How can computational methods predict reactivity and regioselectivity in functionalization reactions?
Advanced Research Question
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example:
- Fukui indices : Identify C5 (pyran ring) as the most nucleophilic site for electrophilic substitution .
- Transition-state modeling : Simulate energy barriers for competing pathways (e.g., C3 vs. C5 substitution) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
